Flurbiprofen Sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flurbiprofen Sodium is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivatives class. It is commonly used for its antipyretic, analgesic, and anti-inflammatory properties. This compound is often utilized in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . Additionally, it is used topically in ophthalmic solutions to prevent intraoperative miosis during ocular surgery .

准备方法

Synthetic Routes and Reaction Conditions

Flurbiprofen Sodium can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-fluoro-4-biphenylacetic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form .

Industrial Production Methods

Industrial production of this compound dihydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The crystallization step is crucial in obtaining the dihydrate form, which is essential for its stability and efficacy .

化学反应分析

General Reactions

Flurbiprofen sodium can undergo several types of chemical reactions:

-

Oxidation: It can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction: Reduction reactions can convert this compound to its reduced forms. Reducing agents like lithium aluminum hydride can be used.

-

Substitution: It can undergo substitution reactions, especially on the aromatic ring. Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.

Salt Formation

Flurbiprofen's water solubility can be enhanced through salt formation . A novel flurbiprofen-ethylenediamine salt (FLU-EDA) can be prepared via solvent crystallization, increasing the drug's solubility and dissolution rate in water . The formation of the salt alters the stretching vibration peak of v(C=O). For flurbiprofen, the stretching vibration peak of v(C=O) occurred at 1693 cm-1, while for FLU-EDA salt, it occurred at 1630 cm-1 .

Impact of Hydrogen Bonding

Intermolecular hydrogen bonding of the acid groups in flurbiprofen predominates over other intermolecular interactions . This behavior is significant because it affects the compound's properties in different solvents, with heterochiral association preferred in toluene and homochiral association in more polar solvents .

Other Reactions

The synthesis of flurbiprofen involves several steps:

-

Preparation of (2-fluoro-4-biphenyl) magnesium bromide by reacting 2-fluoro-4-bromobiphenyl with metal magnesium at 40-65°C.

-

Formation of flurbiprofen ethyl ester by reacting (2-fluoro-4-biphenyl) magnesium bromide with ethyl 2-bromopropionate under the action of a nickel catalyst.

-

Hydrolysis of flurbiprofen ethyl ester to produce this compound.

Retrosynthetic Analysis

Flurbiprofen can be obtained from the carboxy of a Grignard reagent, which in turn can be obtained from corresponding chloride7. This chloride can be obtained from alcohol, which in turn can be obtained by the reduction of a ketone7.

科学研究应用

Ophthalmic Applications

Intraoperative Miosis Prevention

Flurbiprofen sodium is primarily utilized in ophthalmology to prevent intraoperative miosis during cataract surgery. A study demonstrated that the application of a 0.03% this compound solution effectively maintains pupil dilation, which is crucial for surgical visibility and procedure success . The drug's mechanism involves the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which plays a significant role in miosis.

Postoperative Inflammation Management

this compound is also effective in managing postoperative ocular inflammation. Research indicates that its topical application can significantly reduce inflammation following cataract extraction and other ocular surgeries . The drug's anti-inflammatory action helps in minimizing complications such as cystoid macular edema, enhancing recovery outcomes for patients .

Pain Management

Topical Formulations

Recent studies have explored the efficacy of this compound in topical formulations for pain relief. For instance, a study comparing flurbiprofen cataplasms with loxoprofen sodium cataplasms found that flurbiprofen provided superior pain relief and improved joint function in patients with knee osteoarthritis . This suggests that topical delivery of flurbiprofen can be an effective alternative for managing localized pain.

Transdermal Delivery Systems

Research into transdermal patches containing flurbiprofen has shown promising results in alleviating inflammatory pain. A study using a rat model of adjuvant-induced arthritis demonstrated that multiple applications of S(+)-flurbiprofen plaster significantly reduced pain and edema compared to other NSAID patches . This highlights the potential for flurbiprofen to be delivered effectively through the skin for sustained pain relief.

Innovative Drug Delivery Systems

Suppository Formulations

this compound has been formulated into suppositories to enhance patient compliance and provide alternative routes of administration. Studies have indicated that rectal administration can lead to rapid absorption and effective systemic delivery, especially beneficial for patients who may have gastrointestinal issues or difficulty swallowing pills .

Polymer-Based Systems

The use of polymeric carriers for this compound has been investigated to improve its bioavailability and therapeutic efficacy. These systems can provide controlled release profiles, enhancing the drug's effectiveness while minimizing side effects associated with conventional NSAID use .

Summary Table of Applications

Case Studies

-

Cataract Surgery Outcomes

A clinical trial involving patients undergoing cataract surgery assessed the impact of preoperative this compound on postoperative inflammation. Results indicated a marked reduction in inflammatory markers compared to control groups, establishing its role as an effective prophylactic agent against surgical complications . -

Knee Osteoarthritis Management

A randomized controlled trial evaluated the efficacy of flurbiprofen cataplasms versus loxoprofen cataplasms in patients with knee osteoarthritis. The trial concluded that flurbiprofen not only provided better pain relief but also improved overall joint function, supporting its use as a first-line topical treatment option for osteoarthritis .

作用机制

Flurbiprofen Sodium exerts its effects by inhibiting the cyclo-oxygenase (COX) enzyme, which is essential in the biosynthesis of prostaglandins . Prostaglandins play a key role in the inflammatory response, and their inhibition leads to reduced inflammation, pain, and fever . The compound primarily targets COX-1 and COX-2 enzymes, with some selectivity towards COX-1 .

相似化合物的比较

Similar Compounds

Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.

Ketoprofen: Structurally related to flurbiprofen, used for similar therapeutic purposes.

Fenoprofen: Shares a similar mechanism of action and is used to treat similar conditions.

Uniqueness

Flurbiprofen Sodium is unique due to its specific structural features, such as the presence of a fluorine atom, which can influence its pharmacokinetic and pharmacodynamic properties . Additionally, its use in ophthalmic solutions for preventing intraoperative miosis sets it apart from other NSAIDs .

属性

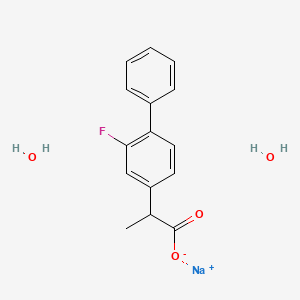

分子式 |

C15H16FNaO4 |

|---|---|

分子量 |

302.27 g/mol |

IUPAC 名称 |

sodium;2-(3-fluoro-4-phenylphenyl)propanoate;dihydrate |

InChI |

InChI=1S/C15H13FO2.Na.2H2O/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;;;/h2-10H,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 |

InChI 键 |

GNMBMOULKUXEQF-UHFFFAOYSA-M |

规范 SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].O.O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。